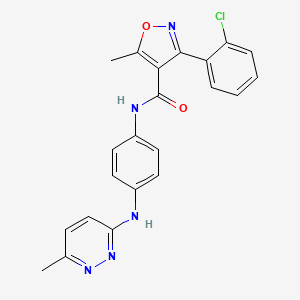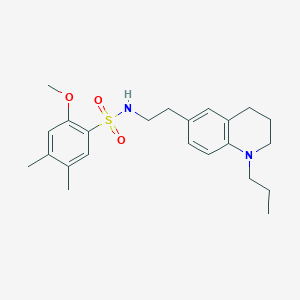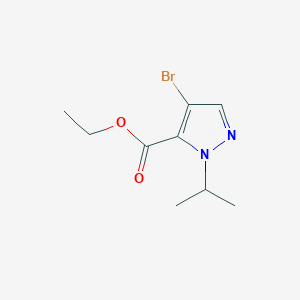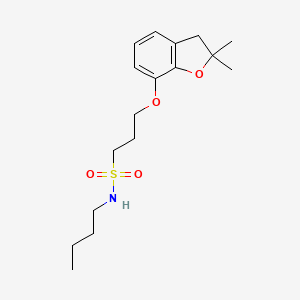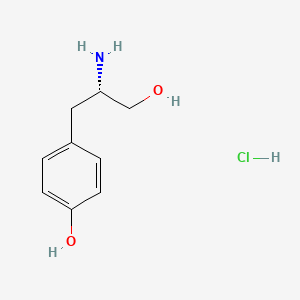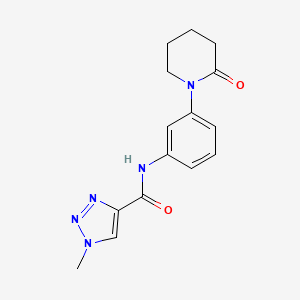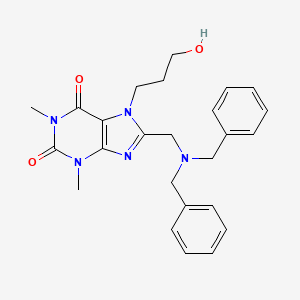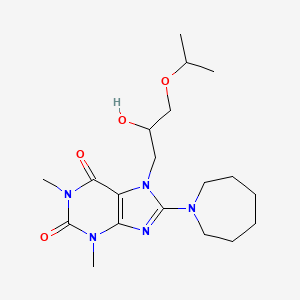![molecular formula C16H13BrN4O2S B2394519 N-(4-bromophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896347-10-7](/img/structure/B2394519.png)
N-(4-bromophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C16H13BrN4O2S and its molecular weight is 405.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide has potential applications in polymer synthesis. It has been explored in the context of Diels–Alder polymerization processes. The compound, when oxidized, can yield bis(l,2-diketones) and bis(α-keto aldehydes), which are useful in creating 3,3′-bis(methylsulfanyl)-5,5′-arylenebis(l,2,4-triazines). These methylsulfanyl groups can be further oxidized to yield methylsulfinyl or methylsulfonyl compounds, although these oxidized products may decompose over time (Bruce et al., 1995).
Antimicrobial Agents
This compound has shown promise as an antimicrobial agent. In research, it has been incorporated into various heterocyclic compounds, which are then evaluated for their antimicrobial properties. The synthesized derivatives have been tested against various bacterial strains like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showing promising results. Such research is crucial for developing new antimicrobial agents in response to increasing antibiotic resistance (Darwish et al., 2014).
Anticancer Research
In the field of anticancer research, derivatives of N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide have been synthesized and evaluated for their potential anticancer properties. Studies have shown that these compounds can exhibit significant activity against various cancer cell lines, highlighting their potential as leads in the development of new anticancer therapies. For instance, certain derivatives have shown high activity against CNS Cancer subpanel lines like Glioblastoma and Gliosarcoma (Zyabrev et al., 2022).
Antiasthma Agents
Compounds related to N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide have also been prepared as potential antiasthma agents. Studies have identified several compounds with effective mediator release inhibitor properties, which are significant in the treatment and management of asthma. This research contributes to the development of new therapeutic agents for asthma, a common respiratory condition affecting millions worldwide (Medwid et al., 1990).
Antibacterial and Reactivity Study
The compound has been the subject of detailed spectroscopic, antibacterial, and reactivity studies. Its reactivity properties, based on molecular orbital and charge distribution analyses, have been investigated, providing insights into its potential application in various chemical reactions. Additionally, its antibacterial activity against Gram-negative and Gram-positive bacteria, including drug-resistant strains, has been evaluated, showing moderate antibacterial activity (Aswathy et al., 2017).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2S/c1-10-3-2-8-21-14(10)19-15(20-16(21)23)24-9-13(22)18-12-6-4-11(17)5-7-12/h2-8H,9H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPMJUOBXNKZTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2394436.png)
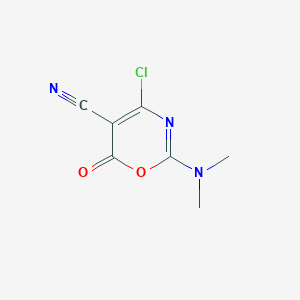
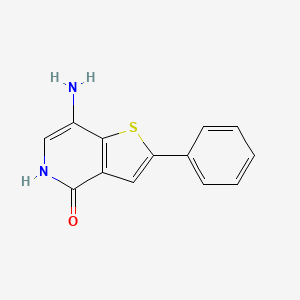
![tert-Butyl (5-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B2394444.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamide](/img/structure/B2394445.png)
![1-[(Benzyloxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid](/img/structure/B2394446.png)
